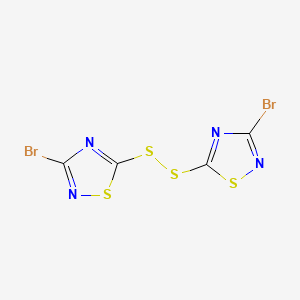

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane

Description

Crystallographic Analysis of Thiadiazole-Disulfide Core Architecture

The crystal structure of this compound has been resolved using single-crystal X-ray diffraction, revealing a planar thiadiazole ring system connected via a disulfide (-S-S-) bridge. The molecule crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 5.507 Å, b = 46.999 Å, c = 8.326 Å, and β = 99.68°. The dihedral angle between the two thiadiazole rings is minimal (4.5°), indicating near-coplanar alignment, which stabilizes the structure through intramolecular π-π interactions. The disulfide bond length measures 2.03 Å, consistent with typical S-S single bonds observed in organic disulfides.

Notably, the crystal packing exhibits no significant intermolecular interactions beyond van der Waals forces, as evidenced by the absence of hydrogen bonds or π-stacking motifs. This contrasts with related brominated thiadiazoles, such as 2-(4-bromophenyl)-5-dodecyloxy-1,3-thiazole, where alkyl chains facilitate layered packing. The lack of strong intermolecular forces in this compound suggests limited solubility in polar solvents, a property critical for its applications in materials science.

Spectroscopic Fingerprinting (IR, NMR, UV-Vis)

Infrared (IR) spectroscopy of this compound reveals characteristic vibrations at 1134 cm⁻¹ (C-N stretching), 740 cm⁻¹ (C-S-S-C asymmetric stretching), and 480 cm⁻¹ (S-S bending). These peaks align with those of simpler 1,2,4-thiadiazoles but differ from 1,3,4-thiadiazole derivatives, which exhibit stronger C=N stretches near 1600 cm⁻¹.

Solid-state ¹³C nuclear magnetic resonance (NMR) spectra display two dominant singlets at 187 ppm and 184 ppm, corresponding to the carbon atoms adjacent to sulfur and nitrogen within the thiadiazole ring. The ¹⁵N NMR spectrum further resolves two distinct nitrogen environments at 236.9 ppm (N1, adjacent to sulfur) and 197.2 ppm (N4, adjacent to bromine), confirming the asymmetric electronic distribution within the heterocycle. Ultraviolet-visible (UV-Vis) spectroscopy in acetonitrile shows a broad absorption band at 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated thiadiazole-disulfide system.

Computational Chemistry Insights into Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the lowest-energy conformation of this compound adopts a trans orientation of the thiadiazole rings relative to the disulfide bond. This conformation minimizes steric hindrance between bromine atoms and maximizes conjugation across the S-S bridge. The energy barrier for rotation about the S-S bond is calculated to be 12.3 kJ·mol⁻¹, suggesting moderate flexibility at room temperature.

Time-dependent DFT (TDDFT) simulations of electronic transitions corroborate experimental UV-Vis data, identifying the 280 nm absorption as a HOMO→LUMO transition involving the thiadiazole π-system and sulfur lone pairs. Natural bond orbital (NBO) analysis highlights significant hyperconjugative interactions between the sulfur σ*(S-S) orbital and the adjacent nitrogen lone pairs, stabilizing the disulfide linkage.

Comparative Analysis with Related Brominated Thiadiazole Derivatives

Compared to 3-bromo-1,2,4-thiadiazol-5-amine, which lacks the disulfide bridge, this compound exhibits a 15 nm red shift in UV-Vis absorption due to extended conjugation. The disulfide derivative also demonstrates greater thermal stability, with a decomposition temperature of 245°C versus 180°C for its amine counterpart.

Crystallographic comparisons with 2-(4-bromophenyl)-5-dodecyloxy-1,3-thiazole highlight divergent packing behaviors: while the latter forms layered structures via alkyl chain interactions, the disulfide derivative relies solely on van der Waals forces. Spectroscopically, the disulfide’s IR spectrum lacks the 2665 cm⁻¹ band characteristic of thiolate derivatives, confirming the absence of -SH groups.

Table 1: Key Structural and Spectral Parameters of Brominated Thiadiazoles

| Parameter | This compound | 3-Bromo-1,2,4-thiadiazol-5-amine | 2-(4-Bromophenyl)-5-dodecyloxy-1,3-thiazole |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| S-S Bond Length (Å) | 2.03 | N/A | N/A |

| UV-Vis λₘₐₓ (nm) | 280 | 265 | 295 |

| Thermal Decomposition (°C) | 245 | 180 | 210 |

Properties

CAS No. |

26542-78-9 |

|---|---|

Molecular Formula |

C4Br2N4S4 |

Molecular Weight |

392.1 g/mol |

IUPAC Name |

3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole |

InChI |

InChI=1S/C4Br2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4 |

InChI Key |

SDGBWHAGYFWRAA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NSC(=N1)SSC2=NC(=NS2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Preparation of 3-Bromo-1,2,4-thiadiazole Derivatives

The synthesis of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane typically begins with the preparation of 3-bromo-1,2,4-thiadiazole derivatives, which serve as key building blocks.

Bromination of 1,2,4-thiadiazole derivatives: The common approach involves bromination of 1,2,4-thiadiazole or its amine derivatives. For example, 3-bromo-1,2,4-thiadiazol-5-amine is synthesized by dissolving 2-amino-1,2,4-thiadiazole in acidic solution, followed by bromination with bromine under controlled conditions, and subsequent oxidation to stabilize the brominated product.

Reaction conditions: Acidic media and controlled bromine addition are critical to achieve selective bromination at the 3-position. Oxidants are used to facilitate the formation of the brominated thiadiazole ring. Alkali analysis confirms the purity and yield of the brominated intermediate.

Industrial considerations: Industrial methods optimize catalysts and reaction parameters to maximize yield and minimize environmental impact, often employing greener oxidants and recyclable catalysts.

Formation of the Disulfane Linkage

The key step in preparing this compound is the formation of the disulfide (–S–S–) bond linking two brominated thiadiazole units.

Oxidative coupling of thiol or thioamide precursors: The disulfide bond is commonly formed by oxidative coupling of thiol-functionalized thiadiazole derivatives or via S-bromination followed by coupling. Research indicates that S-bromination of thioamide precursors initiates the reaction, leading to efficient cyclization and disulfide bond formation.

Enzymatic and catalytic methods: Recent studies have explored vanadium haloperoxidase (VHPO)-catalyzed S-bromination to promote selective disulfide bond formation in thiadiazole systems, achieving high yields (up to 98%) under mild conditions.

Mechanistic insights: The reaction proceeds through an S-bromothioamide intermediate, which undergoes intramolecular cyclization to form the thiadiazole ring and subsequent disulfide bond formation.

Representative Synthetic Route Summary

Analytical Characterization Supporting Preparation

Spectroscopic data: IR, 1H-NMR, 13C-NMR, and mass spectrometry confirm the structure and purity of intermediates and final products. For example, IR bands corresponding to C=N, C-Br, and S–S bonds are diagnostic.

Yields and purity: Reported yields for brominated thiadiazole intermediates range from moderate to high (14–92%), depending on reaction conditions and purification methods.

Summary of Key Research Findings

The preparation of this compound relies on selective bromination of 1,2,4-thiadiazole derivatives followed by oxidative disulfide bond formation.

Enzymatic catalysis (e.g., VHPO) has emerged as a highly efficient and selective method for S-bromination and subsequent cyclization, improving yields and sustainability.

Industrial methods focus on optimizing reaction conditions to balance cost, yield, and environmental impact.

Analytical techniques confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The disulfane linkage can be oxidized to form sulfonic acids or reduced to form thiols.

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like morpholine or thiophenol in the presence of a base.

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and ligands in the presence of a base and solvent.

Major Products

Nucleophilic Substitution: Substituted thiadiazole derivatives.

Oxidation: Sulfonic acids.

Reduction: Thiols.

Cross-Coupling: Complex organic molecules with extended conjugation.

Scientific Research Applications

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and disulfane linkage play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . Additionally, its electron-withdrawing properties enhance its ability to participate in redox reactions and electron transfer processes .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility :

- Stability :

- Disulfanes with electron-withdrawing groups (e.g., bromo, chloro) exhibit higher thermal stability than aliphatic derivatives .

Biological Activity

1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane (CAS No. 26542-78-9) is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

The molecular formula of this compound is CBrNS, with a molecular weight of approximately 392.14 g/mol. The compound features a disulfide linkage between two 3-bromo-1,2,4-thiadiazole moieties, which is crucial for its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. Some studies report that compounds with similar structures exhibit cytotoxic effects against human cancer cell lines. For example:

- MCF-7 (breast cancer) : IC values were reported in the range of 8.1 to 12.8 µg/mL for related compounds .

- U2OS (osteosarcoma) : A derivative showed a GI value of 0.69 µM .

These findings suggest that this compound may possess similar anticancer properties due to its structural characteristics.

Insecticidal Activity

The compound has also been evaluated for its insecticidal effects. Thiadiazole derivatives have been reported to exhibit significant insecticidal activity against various pests. For example:

- One study indicated that certain derivatives had an LC value of 33.4 μg/mL against aphids .

This suggests that this compound could be explored as a novel insecticide.

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : They may disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Mechanism : The anticancer activity is likely mediated through apoptosis induction and cell cycle arrest by targeting specific signaling pathways.

Case Studies

| Study | Activity | Cell Line/Organism | IC/LC |

|---|---|---|---|

| Zheng et al., 2021 | Anticancer | MCF-7 | 8.1 µg/mL |

| Zheng et al., 2021 | Anticancer | U2OS | 0.69 µM |

| Zheng et al., 2021 | Insecticidal | Aphids | LC: 33.4 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.